molecular formula C10H12FNO2 B1390366 2-(N-Morpholino)-6-fluorophenol CAS No. 1171917-96-6

2-(N-Morpholino)-6-fluorophenol

Cat. No. B1390366
M. Wt: 197.21 g/mol
InChI Key: KKTVANJLFRXIDS-UHFFFAOYSA-N
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Description

The compound “2-(N-Morpholino)-6-fluorophenol” appears to contain a phenol group, a fluorine atom, and a morpholino group. Phenols are aromatic compounds containing a hydroxyl group (-OH) attached to a carbon atom in a benzene ring. The morpholino group is a common structural motif in organic chemistry, consisting of a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The fluorine atom is a halogen and is often used in organic compounds to modify reactivity and other properties.


Molecular Structure Analysis

The molecular structure of “2-(N-Morpholino)-6-fluorophenol” would likely involve a phenol ring with a fluorine atom at the 6-position and a morpholino group at the 2-position. The morpholino group would contain a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .

Future Directions

The future directions for research on “2-(N-Morpholino)-6-fluorophenol” would likely depend on its potential applications. For example, if it shows promise in modifying gene expression, further studies could explore its use in genetic research or therapy .

properties

IUPAC Name

2-fluoro-6-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-2-1-3-9(10(8)13)12-4-6-14-7-5-12/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTVANJLFRXIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-morpholinophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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